molecular formula C11H10F4O2 B7996756 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone CAS No. 1443342-53-7

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Cat. No.: B7996756
CAS No.: 1443342-53-7
M. Wt: 250.19 g/mol
InChI Key: PSDQFJXTJKDJJD-UHFFFAOYSA-N
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Description

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a specialty organic compound with the molecular formula C11H10F4O2 . It is a derivative of propiophenone, an aryl ketone known for its use as a key synthetic intermediate in the preparation of various pharmaceuticals and other complex molecules . The structure features a 1,1,2,2-tetrafluoroethoxy substituent, a moiety that can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable functional group in medicinal chemistry and materials science research. As a building block, this compound is of high interest for developing novel chemical entities. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-9(16)7-4-3-5-8(6-7)17-11(14,15)10(12)13/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDQFJXTJKDJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022775
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-53-7
Record name 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone typically involves the reaction of 3’-hydroxypropiophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{3’-Hydroxypropiophenone} + \text{1,1,2,2-Tetrafluoroethanol} \xrightarrow{\text{Catalyst}} \text{3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone} ]

Industrial Production Methods

In an industrial setting, the production of 3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone serves as a valuable building block in organic synthesis. Its unique properties allow for the creation of more complex molecules through various chemical reactions such as:

  • Nucleophilic Substitution : The fluorinated moiety can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : The ketone functional group can be oxidized to carboxylic acids or reduced to alcohols, facilitating further synthetic transformations.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its fluorinated structure can influence the binding affinity and selectivity towards biological targets:

  • Enzyme Inhibition Studies : Research has indicated that compounds with fluorinated groups often exhibit enhanced potency as enzyme inhibitors due to improved interactions with active sites .
  • Drug Development : The compound's pharmacokinetic properties make it suitable for developing therapeutics targeting metabolic disorders, particularly those involving G protein-coupled receptors (GPCRs) like GPR119, which is linked to diabetes management .

Pharmaceuticals

The incorporation of this compound into drug formulations can enhance bioavailability and solubility. Its use in developing novel therapeutic agents is particularly relevant in treating conditions such as diabetes and obesity due to its modulatory effects on metabolic pathways .

Specialty Chemicals

The compound is also being explored for applications in producing specialty chemicals that require specific reactivity profiles. Its ability to undergo various transformations makes it a versatile intermediate in chemical manufacturing processes.

Case Studies

Study Focus Findings
Study on Fluorinated CompoundsInvestigated the effects of fluorination on drug efficacyFound that fluorinated derivatives showed higher binding affinities towards target proteins compared to non-fluorinated counterparts .
GPR119 Modulation ResearchExamined the role of GPCR modulators in metabolic diseasesDemonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic models .

Mechanism of Action

The mechanism of action of 3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hexaflumuron (1-[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea)

Molecular Formula : C₁₆H₈Cl₂F₆N₂O₃ (CAS 86479-06-3)
Key Features :

  • Contains a tetrafluoroethoxy-substituted phenyl ring and a difluorobenzoyl urea moiety.
  • Application : Insect growth regulator targeting chitin synthesis in pests .
    Comparison :
  • Unlike 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone, hexaflumuron includes urea and benzoyl groups, broadening its pesticidal activity.
  • Both share the tetrafluoroethoxy group, but hexaflumuron’s dichloro and difluoro substituents enhance its binding affinity to insect receptors .

Tetraconazole (1-[2-(2,4-Dichlorophenyl)-3-(1,1,2,2-Tetrafluoroethoxy)propyl]-1H-1,2,4-triazole)

Molecular Formula : C₁₃H₁₁Cl₂F₄N₃O (CAS 112281-77-3)
Key Features :

  • Triazole fungicide with a tetrafluoroethoxy-propyl chain.
  • Application : Controls fungal pathogens in crops via cytochrome P450 inhibition .
    Comparison :
  • The tetrafluoroethoxy group in tetraconazole is part of a propyl linker, unlike the direct aromatic substitution in this compound.
  • The triazole ring and dichlorophenyl group confer broad-spectrum antifungal activity, a distinct mechanism from propiophenone derivatives .

3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

Molecular Formula : C₉H₆F₄O₃ (CAS 70126-48-6)
Key Features :

  • Carboxylic acid derivative with a meta-positioned tetrafluoroethoxy group.
  • Application : Intermediate in pharmaceutical and agrochemical synthesis .
    Comparison :
  • The carboxylic acid group increases polarity compared to propiophenone derivatives, limiting its use in hydrophobic applications.
  • Structural isomerism (meta vs. para/ortho substitution) affects reactivity and downstream derivatization pathways .

3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline

Molecular Formula: C₈H₅Cl₂F₄NO (CAS 104147-32-2) Key Features:

  • Aniline derivative with dichloro and tetrafluoroethoxy substituents.
  • Application : Key intermediate in insecticide synthesis (e.g., hexaflumuron) .
    Comparison :
  • The amino group enables coupling reactions for urea or carbamate formation, unlike the ketone functionality in propiophenone analogs.
  • Chlorine atoms enhance electronegativity, influencing electronic distribution and bioactivity .

1,1,2,2-Tetrafluoroethyl-3-Methylphenyl Ether

Molecular Formula : C₉H₈F₄O (CAS 1737-10-6)
Key Features :

  • Simple ether with a methyl-substituted aromatic ring.
  • Application : Solvent or fluorinated intermediate in specialty chemicals .
    Comparison :
  • Lacks the propiophenone backbone but shares the tetrafluoroethoxy group.
  • The methyl group improves volatility, making it suitable for applications requiring low boiling points .

Data Table: Key Attributes of Comparable Compounds

Compound Name Molecular Formula CAS Number Key Substituents Primary Application Reference ID
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ 86479-06-3 Tetrafluoroethoxy, dichloro, difluorobenzoyl Insecticide
Tetraconazole C₁₃H₁₁Cl₂F₄N₃O 112281-77-3 Tetrafluoroethoxy-propyl, triazole Fungicide
3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid C₉H₆F₄O₃ 70126-48-6 Tetrafluoroethoxy (meta), carboxylic acid Pharmaceutical intermediate
3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline C₈H₅Cl₂F₄NO 104147-32-2 Tetrafluoroethoxy, dichloro, aniline Agrochemical intermediate
1,1,2,2-Tetrafluoroethyl-3-Methylphenyl Ether C₉H₈F₄O 1737-10-6 Tetrafluoroethoxy, methyl Solvent/Specialty chemical

Research Findings and Trends

  • Bioactivity : Compounds with tetrafluoroethoxy groups paired with electron-withdrawing substituents (e.g., Cl, F) exhibit enhanced pesticidal/fungicidal activity due to improved target site binding .
  • Synthetic Utility: Carboxylic acid and aniline derivatives serve as versatile intermediates for further functionalization, whereas propiophenone analogs are less commonly reported .

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